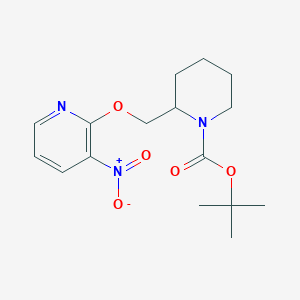

2-(3-Nitro-pyridin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester

Beschreibung

Eigenschaften

Molekularformel |

C16H23N3O5 |

|---|---|

Molekulargewicht |

337.37 g/mol |

IUPAC-Name |

tert-butyl 2-[(3-nitropyridin-2-yl)oxymethyl]piperidine-1-carboxylate |

InChI |

InChI=1S/C16H23N3O5/c1-16(2,3)24-15(20)18-10-5-4-7-12(18)11-23-14-13(19(21)22)8-6-9-17-14/h6,8-9,12H,4-5,7,10-11H2,1-3H3 |

InChI-Schlüssel |

JWFSZDVBSKUILN-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C)OC(=O)N1CCCCC1COC2=C(C=CC=N2)[N+](=O)[O-] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Nitration of 2-Hydroxypyridine

According to patent CN103664757A, 3-nitro-2-hydroxypyridine is prepared by controlled nitration of 2-hydroxypyridine using nitric acid in pyridine solvent under low-temperature conditions:

-

- Dissolve 2-hydroxypyridine in pyridine.

- Add 60-75% nitric acid dropwise while maintaining the reaction flask in an ice bath.

- Stir at room temperature for 20-40 minutes.

- Concentrate the pyridine to half volume and repeat the nitration 3-5 times for higher conversion.

- Neutralize the reaction mixture with alkali (sodium hydroxide, sodium carbonate, or sodium bicarbonate) under cooling.

- Isolate and purify 3-nitro-2-hydroxypyridine.

-

- High purity product.

- Reduced waste and environmental impact.

- Scalable for industrial production.

This method yields 3-nitro-2-hydroxypyridine suitable for subsequent coupling reactions.

Formation of Piperidine-1-carboxylic Acid tert-Butyl Ester

The piperidine moiety with a tert-butyl carbamate protecting group is typically synthesized or obtained as a starting material:

The tert-butyl ester protecting group is introduced via esterification of piperidine-1-carboxylic acid with tert-butyl alcohol using acid catalysts (e.g., sulfuric acid) or coupling reagents like dicyclohexylcarbodiimide (DCC).

This protected piperidine derivative provides stability and selective reactivity during the coupling step.

Coupling of 3-Nitro-2-hydroxypyridine with Piperidine Derivative

Etherification via Oxymethyl Linkage

The key step is the formation of the oxymethyl linkage between the 3-nitropyridin-2-ol and the piperidine-1-carboxylic acid tert-butyl ester.

-

- The hydroxyl group of 3-nitro-2-hydroxypyridine is activated or reacted with a suitable halomethyl derivative of the piperidine ester or vice versa.

- Typical conditions involve basic or acidic catalysis to promote nucleophilic substitution.

- Coupling reagents such as DCC or carbodiimides may be used to facilitate ester or carbamate bond formation.

Alternative Synthetic Routes

While direct literature on this exact compound is limited, related methods for similar piperidine-carboxylic acid tert-butyl esters involve:

- Mesylation or tosylation of hydroxymethyl intermediates followed by nucleophilic substitution with piperidine derivatives.

- Use of microwave-assisted reactions to enhance coupling efficiency and reduce reaction times.

Summary Table of Preparation Methods

Research Findings and Analytical Data

- The compound exhibits stability under standard laboratory conditions but may decompose under strong acidic or basic environments.

- Spectroscopic characterization (NMR, MS) confirms the structure; for example, tert-butyl protons appear as a singlet near 1.4 ppm in ^1H NMR, consistent with literature on similar compounds.

- Yields in related syntheses range from moderate to good (50-70%), depending on reaction optimization.

- The nitro group enhances biological activity potential, making the compound valuable for pharmaceutical research.

Analyse Chemischer Reaktionen

Types of Reactions

2-(3-Nitro-pyridin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester: undergoes various types of chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Reduction: The compound can undergo reduction reactions to convert the nitro group to an amine group using reagents like lithium aluminum hydride.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium catalyst.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

Amino Derivatives: Formed through the reduction of the nitro group.

Substituted Pyridine Derivatives: Formed through nucleophilic aromatic substitution reactions.

Wissenschaftliche Forschungsanwendungen

2-(3-Nitro-pyridin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester: has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with various biomolecules.

Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-(3-Nitro-pyridin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form an amino group, which can then interact with various enzymes and receptors in biological systems. The piperidine ring provides structural stability and enhances the compound’s ability to bind to its targets.

Vergleich Mit ähnlichen Verbindungen

Chemical Structure :

- Molecular Formula : C₁₆H₂₃N₃O₅

- Molar Mass : 337.37 g/mol .

- Key Features :

- Piperidine core with a tert-butoxycarbonyl (Boc) protecting group.

- 3-Nitro-pyridin-2-yloxymethyl substituent, introducing a nitro-aromatic moiety and ether linkage.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with structurally related Boc-protected piperidine derivatives:

Key Differences and Implications

Nitro Group vs. Amino/Sulfonyl Groups: The target compound’s nitro group (electron-withdrawing) contrasts with amino (electron-donating, ) and sulfonyl (strongly electron-withdrawing, ) groups. Nitro groups are less reactive in nucleophilic substitutions but ideal for reduction to amines . Amino-substituted analogs () are more polar and suitable for hydrogen bonding in receptor-targeted drug design .

Aromatic Substituents: Nitro-pyridine (target) vs. Chloro-pyrimidine () offers a smaller heterocycle, enabling tighter binding in enzyme active sites compared to bulkier pyridine .

Physicochemical Properties :

- The target compound ’s tert-butyl group increases hydrophobicity, balancing the nitro group’s polarity. This makes it suitable for lipid membrane penetration in prodrugs .

- Carboxymethoxy-fluoro-phenyl derivatives () exhibit higher acidity (due to fluorine and carboxylate), favoring aqueous solubility .

Synthetic Utility :

Biologische Aktivität

2-(3-Nitro-pyridin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester is a complex organic compound notable for its unique chemical structure, which includes a nitro group attached to a pyridine ring linked to a piperidine ring. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 337.37 g/mol. The structure features:

- A pyridine ring with a nitro substituent.

- A piperidine ring that enhances its pharmacological potential.

- A tert-butyl ester group that contributes to its solubility and stability.

Biological Activity

Research into the biological activity of this compound has revealed several potential therapeutic applications:

Antimicrobial Activity

Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial properties. The presence of the nitro group is often associated with enhanced activity against various bacterial strains. For instance, compounds containing similar structural motifs have been shown to inhibit bacterial growth effectively.

Antitumor Properties

The compound's ability to interact with specific enzymes and receptors makes it a candidate for antitumor activity. Studies have indicated that piperidine derivatives can inhibit tumor cell proliferation by inducing apoptosis in cancer cells. The mechanism typically involves interference with signaling pathways crucial for cell survival and division.

The biological activity of 2-(3-Nitro-pyridin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester is primarily attributed to:

- Reduction of the Nitro Group : The nitro group can be reduced to an amino group, which may enhance binding affinity to biological targets.

- Interaction with Enzymes : The compound may inhibit key enzymes involved in metabolic pathways, contributing to its antitumor and antimicrobial activities.

Case Studies

- Antitumor Activity : In vitro studies demonstrated that derivatives similar to this compound showed significant cytotoxic effects on breast cancer cell lines (MCF-7 and MDA-MB-231). The mechanism involved apoptosis induction, confirmed through assays measuring cell viability and apoptotic markers.

- Antimicrobial Efficacy : A series of experiments evaluated the antimicrobial properties against Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Data Table: Biological Activity Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.